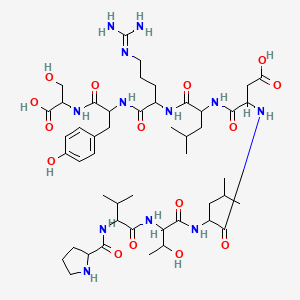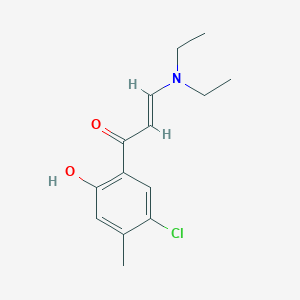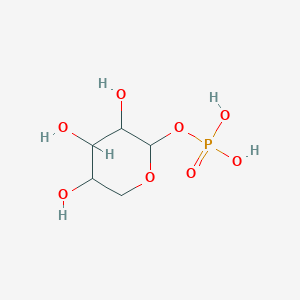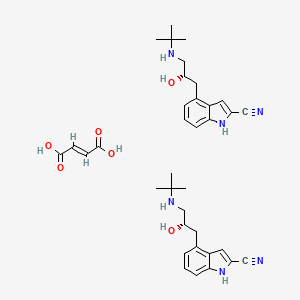
S(-)-Cyanopindolol hemifumarate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S(-)-Cyanopindolol hemifumarate salt: is a chemical compound known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a selective beta-adrenergic receptor antagonist, which means it can block the action of certain neurotransmitters on beta-adrenergic receptors. This compound is often used in studies related to cardiovascular and neurological functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S(-)-Cyanopindolol hemifumarate salt typically involves multiple steps, starting from the base compound, pindolol. The process includes the introduction of a cyanide group to the pindolol structure, followed by the formation of the hemifumarate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process is optimized for yield and purity, often involving automated systems to monitor and adjust reaction parameters. The final product is subjected to rigorous testing to ensure it meets the required specifications for research and pharmaceutical use.
化学反応の分析
Types of Reactions: S(-)-Cyanopindolol hemifumarate salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry: S(-)-Cyanopindolol hemifumarate salt is used as a reference compound in analytical chemistry to study the behavior of beta-adrenergic receptor antagonists. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to investigate the role of beta-adrenergic receptors in various physiological processes, including heart rate regulation and neurotransmitter release.
Medicine: this compound is used in pharmacological studies to develop new drugs for treating cardiovascular diseases and neurological disorders. It serves as a model compound to understand the interactions between beta-adrenergic receptors and potential therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the quality control and standardization of beta-adrenergic receptor antagonists. It is also employed in the development of new formulations and drug delivery systems.
作用機序
S(-)-Cyanopindolol hemifumarate salt exerts its effects by selectively binding to beta-adrenergic receptors, thereby blocking the action of neurotransmitters like norepinephrine and epinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling cascade.
類似化合物との比較
Propranolol: Another beta-adrenergic receptor antagonist used in the treatment of hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic receptor antagonist used to manage cardiovascular diseases.
Metoprolol: A beta-1 adrenergic receptor antagonist used to treat high blood pressure and angina.
Uniqueness: S(-)-Cyanopindolol hemifumarate salt is unique due to its high selectivity for beta-adrenergic receptors and its ability to provide detailed insights into receptor-ligand interactions. This makes it a valuable tool in both basic and applied research, particularly in the development of new therapeutic agents.
特性
分子式 |
C36H46N6O6 |
|---|---|
分子量 |
658.8 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/2C16H21N3O.C4H4O4/c2*1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h2*4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-;/m00./s1 |
InChIキー |
PJMPVRLLSWKHEA-VPLNUPECSA-N |
異性体SMILES |
CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


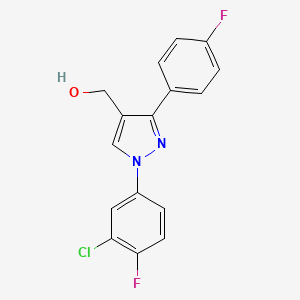
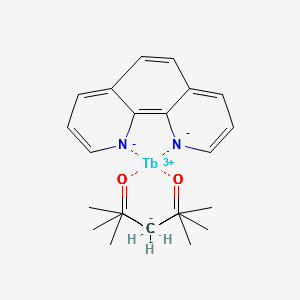
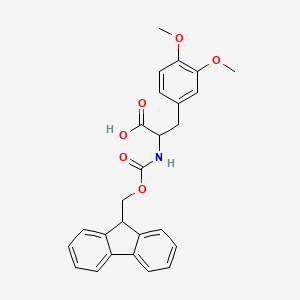
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)
![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
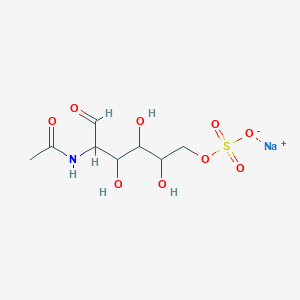
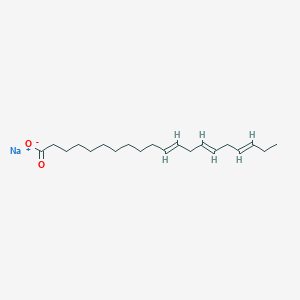
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
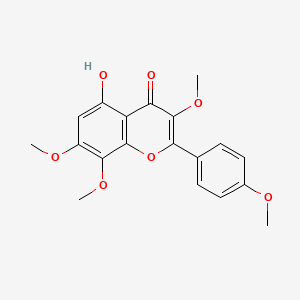
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
